Methyl 5-bromo-2,3-dimethylbenzoate
Description
Properties
IUPAC Name |
methyl 5-bromo-2,3-dimethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-6-4-8(11)5-9(7(6)2)10(12)13-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYNLKROHGNDMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501293841 | |
| Record name | Methyl 5-bromo-2,3-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501293841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5613-28-5 | |
| Record name | Methyl 5-bromo-2,3-dimethylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5613-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-2,3-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501293841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 5 Bromo 2,3 Dimethylbenzoate
Retrosynthetic Analysis and Strategic Disconnections for Substituted Benzoates
Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For methyl 5-bromo-2,3-dimethylbenzoate, the primary disconnections involve the carbon-bromine bond and the ester functional group. This leads to several potential synthetic precursors, including 2,3-dimethylbenzoic acid or its corresponding methyl ester, and a brominating agent. youtube.comyoutube.comyoutube.com
The key strategic considerations include the timing of the bromination and esterification steps. Bromination can be performed on the benzoic acid precursor followed by esterification, or the methyl benzoate (B1203000) can be brominated directly. The choice between these routes often depends on the directing effects of the substituents on the benzene (B151609) ring and the potential for side reactions. wikipedia.org For instance, the carboxyl and ester groups are meta-directing, while the methyl groups are ortho- and para-directing. The interplay of these directing effects is crucial for achieving the desired regioselectivity of bromination at the 5-position.
Conventional Synthetic Routes to Halogenated Dimethylbenzoates
Conventional methods for synthesizing halogenated dimethylbenzoates like this compound typically rely on a sequence of well-established organic reactions.
Esterification Approaches for Carboxylic Acid Precursors
The esterification of a carboxylic acid precursor, such as 5-bromo-2,3-dimethylbenzoic acid, is a common and effective method. uni.lunih.gov This transformation is typically achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. The reaction is reversible, and to drive the equilibrium towards the product, water is often removed as it is formed. learncbse.in
Alternatively, the use of diazomethane (B1218177) or (trimethylsilyl)diazomethane can provide a high-yielding route to the methyl ester under mild conditions, avoiding the need for strong acids. chemicalbook.com
Regioselective Bromination Strategies on Precursor Benzoate Rings
The direct bromination of methyl 2,3-dimethylbenzoate (B1232805) is a key step in some synthetic approaches. Achieving regioselectivity, where the bromine atom is introduced specifically at the 5-position, is paramount. The directing effects of the two methyl groups (ortho, para-directing) and the ester group (meta-directing) work in concert to favor substitution at the 5-position, which is para to one methyl group and meta to the ester.
Common brominating agents include N-bromosuccinimide (NBS) in the presence of a radical initiator or an acid catalyst. researchgate.netresearchgate.net The reaction conditions, such as solvent and temperature, can be optimized to maximize the yield of the desired 5-bromo isomer and minimize the formation of other brominated byproducts. nih.govnih.gov For instance, the use of sulfuric acid as a solvent has been reported for the bromination of 2-alkylbenzoic acids. google.com
Methylation Methodologies for Carboxylic Acid or Phenolic Precursors
While not a direct route to the target molecule from a benzoic acid, methylation strategies are relevant for the synthesis of precursors. For example, if starting from a phenolic precursor like 5-bromo-2-hydroxy-3-methylbenzoic acid, methylation of the hydroxyl group would be a necessary step. bldpharm.com This can be achieved using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.
Catalytic Synthesis Protocols
Modern synthetic chemistry often employs catalytic methods to achieve high efficiency and selectivity. For the synthesis of compounds like this compound, transition metal-catalyzed reactions are particularly powerful.
Transition Metal-Catalyzed Coupling Reactions for Aromatic Ring Formation (e.g., Suzuki-Miyaura, Heck, Sonogashira for aryl bromides)
While not directly forming the target molecule itself, transition metal-catalyzed coupling reactions are instrumental in the further functionalization of this compound. The bromine atom serves as a handle for introducing a wide variety of substituents through reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. youtube.comnih.govrsc.orgresearchgate.netresearchgate.net This is a versatile method for creating biaryl compounds or introducing alkyl or vinyl groups.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene. researchgate.netnih.govacs.orgorganic-chemistry.orgscielo.br This reaction is a powerful tool for forming carbon-carbon bonds and synthesizing substituted alkenes.
Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper co-catalyst to couple the aryl bromide with a terminal alkyne. wikipedia.orgucsb.edunih.govyoutube.comacs.org It is a highly effective method for constructing carbon-carbon triple bonds and synthesizing functionalized alkynes.
These catalytic methods significantly expand the synthetic utility of this compound, allowing for the creation of a diverse range of more complex molecules.
Directed Ortho-Metalation and Electrophilic Quenching Routes to Substituted Aromatics
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method overcomes the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho, meta, and para isomers. In DoM, a directing metalation group (DMG) temporarily coordinates to an organolithium reagent, typically a strong base like n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi). This coordination brings the base into proximity with a specific ortho-proton, facilitating its abstraction and forming a highly reactive aryllithium intermediate. wikipedia.orgbaranlab.org
The effectiveness of a DMG is linked to its ability to act as a Lewis base and coordinate with the lithium atom of the organolithium reagent. baranlab.org Amide, carbamate, methoxy (B1213986), and sulfoxide (B87167) groups are all effective DMGs. wikipedia.orgorganic-chemistry.org The ester group of a benzoate can also function as a DMG, although it is considered weaker than groups like amides. The process begins with the interaction between the heteroatom of the DMG and the lithium cation, which positions the alkyl base for selective deprotonation at the adjacent ortho-position. wikipedia.org
Once the aryllithium species is formed, it can be "quenched" by introducing an electrophile. This results in the formation of a new carbon-electrophile bond exclusively at the ortho-position relative to the original DMG. A wide variety of electrophiles can be used, including alkyl halides, carbon dioxide, disulfides, and sources of halogens like molecular bromine (Br₂) or hexachloroethane. baranlab.org For instance, quenching a lithiated benzoate intermediate with a suitable bromine source would introduce a bromine atom ortho to the ester group.
The choice of base and solvent is critical. Strong alkyllithium bases like n-BuLi, s-BuLi, and t-BuLi are common. baranlab.org The reactivity of these bases can be enhanced by additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA), which breaks down the aggregates in which alkyllithium reagents typically exist, thereby increasing their basicity. baranlab.org
Table 1: Common Reagents in Directed Ortho-Metalation (DoM)
| Component | Examples | Role in Reaction |
|---|---|---|
| Directing Metalation Group (DMG) | -CONR₂, -OCONR₂, -OCH₃, -SO₂NR₂ | Coordinates with the lithium reagent to direct deprotonation to the ortho-position. organic-chemistry.org |
| Organolithium Base | n-BuLi, s-BuLi, t-BuLi | A strong base that abstracts a proton from the aromatic ring to form an aryllithium intermediate. baranlab.org |
| Amine Additive | TMEDA | Breaks up organolithium aggregates, increasing the reactivity and basicity of the base. baranlab.org |
| Electrophile (E+) | Br₂, I₂, (CH₃)₂S₂, CO₂, R-X (alkyl halide) | Reacts with the aryllithium intermediate to form the ortho-substituted product. baranlab.org |
Stereoselective and Regioselective Synthesis Considerations in Benzoate Functionalization
Regioselectivity is a primary advantage of the Directed ortho-Metalation (DoM) strategy in benzoate functionalization. The ester group, acting as a directing metalation group (DMG), ensures that functionalization occurs specifically at the C-H bond ortho to it. wikipedia.orgorganic-chemistry.org This level of control is difficult to achieve with standard electrophilic aromatic substitution reactions, which are governed by the inherent electronic properties of the substituents and typically yield a mixture of isomers. For example, in the case of a substituted benzoate, an incoming electrophile would normally be directed to positions ortho and para to activating groups, but DoM can override these electronic preferences. wikipedia.org
When multiple directing groups are present on the aromatic ring, the final site of metalation is determined by the relative directing ability of each group. A hierarchy of DMGs has been established, with strong directors like amides and carbamates taking precedence over weaker ones like ethers. organic-chemistry.org If two DMGs are situated meta to each other (in a 1,3-relationship), they can act cooperatively to direct metalation to the C-2 position between them. baranlab.org Conversely, for 1,4-disposed groups, the stronger DMG will dictate the position of lithiation. baranlab.org These principles allow for the highly regioselective synthesis of polysubstituted aromatic compounds.
Stereoselectivity in the functionalization of a simple, achiral benzoate ring is not typically a primary consideration, as the ring is prochiral and direct functionalization does not usually create a stereocenter on the ring itself. However, stereoselectivity becomes crucial when the substrate already contains a chiral center or when a chiral electrophile or catalyst is used. For instance, the DoM of a chiral sulfoxide, followed by reaction with an imine electrophile, can proceed with high asymmetric induction, leading to the formation of enantiopure benzyl (B1604629) amines. wikipedia.org While not directly creating a stereocenter on the benzoate ring, this illustrates how stereocontrol can be exerted in related systems. The primary focus for benzoate functionalization remains the precise control of substituent placement (regioselectivity) on the aromatic core.
Green Chemistry Approaches and Sustainable Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing benzoate esters, this involves developing methods that use environmentally benign solvents, employ efficient catalysts, and maximize the incorporation of reactant atoms into the final product.
Solvent-Free or Environmentally Benign Solvent Methods in Benzoate Synthesis
Traditional esterification reactions often rely on volatile and potentially toxic organic solvents. Green chemistry seeks to replace these with safer alternatives or to eliminate the need for a solvent altogether.
Solvent-free, or neat, reactions offer significant environmental benefits by reducing pollution, lowering costs, and simplifying reaction work-ups. ijstr.org Several solvent-free methods for esterification have been developed. One approach involves using a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) to promote the acylation of alcohols with acid anhydrides. nih.govorganic-chemistry.org This method is highly efficient, even with sterically hindered alcohols, and avoids the need for an auxiliary base. nih.govorganic-chemistry.org Another strategy employs solid acid catalysts, such as Montmorillonite K10 clay modified with orthophosphoric acid, to catalyze the esterification of substituted benzoic acids with various alcohols under solvent-free conditions. ijstr.orgepa.gov Mechanochemistry, using techniques like high-speed ball milling, also enables solvent-free ester synthesis at room temperature, avoiding the need for heating and toxic solvents. nih.gov
When a solvent is necessary, environmentally benign options are preferred. Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have been used as dual solvent-catalysts for the esterification of benzoic acid. dergipark.org.tr These solvents are often biodegradable, have low toxicity, and can be easily recycled. dergipark.org.tr Dimethyl carbonate (DMC) has also been highlighted as a green methylating agent for converting carboxylic acids to methyl esters, offering a non-toxic alternative to hazardous reagents like dimethyl sulfate. organic-chemistry.org
Table 2: Comparison of Green Esterification Methods
| Method | Catalyst/Conditions | Solvent | Key Advantages |
|---|---|---|---|
| DMAP-Catalyzed Acylation | 0.05–2 mol% DMAP, Acid Anhydride | Solvent-Free | High efficiency, no auxiliary base needed, scalable. organic-chemistry.org |
| Solid Acid Catalysis | Phosphoric acid-modified Montmorillonite K10 | Solvent-Free | Reusable catalyst, good yields for various substituted benzoic acids. ijstr.org |
| Mechanochemistry | I₂/KH₂PO₂, High-Speed Ball Milling | Solvent-Free | Room temperature reaction, rapid, avoids toxic reagents. nih.gov |
| Deep Eutectic Solvents | p-TSA / BTEAC | DES (acts as solvent and catalyst) | Recyclable, biodegradable, high conversions. dergipark.org.tr |
| Green Methylation | K₂CO₃, Dimethyl Carbonate (DMC) | DMSO | Non-toxic methylating agent, mild conditions, high selectivity. organic-chemistry.org |
Catalytic Efficiency and Atom Economy in Synthetic Protocols
Catalytic efficiency and atom economy are central concepts in green chemistry that measure the sustainability of a chemical reaction.
Atom economy , developed by Barry Trost, assesses how efficiently reactant atoms are incorporated into the desired final product. It is a theoretical measure that contrasts with reaction yield, which only describes the efficiency of a specific transformation. Reactions with high atom economy, such as additions and rearrangements, are inherently "greener" because they generate minimal waste. In contrast, substitution and elimination reactions often produce stoichiometric byproducts, leading to lower atom economy. For example, the electrophilic aromatic bromination of benzene involves the substitution of a hydrogen atom with a bromine atom, producing hydrogen bromide (HBr) as a byproduct. fiveable.me This means that not all atoms from the reactants (benzene and Br₂) are incorporated into the bromobenzene (B47551) product, reducing the atom economy.
Catalytic efficiency focuses on the use of catalysts to improve reaction rates and selectivity while minimizing waste. Catalytic processes are superior to stoichiometric ones because the catalyst is used in small amounts and can, in principle, be recycled and reused indefinitely. The development of reusable heterogeneous catalysts, such as the zirconium/titanium solid acids used for methyl benzoate synthesis, is a key area of green chemistry research. organic-chemistry.org These solid catalysts can be easily separated from the reaction mixture, simplifying purification and reducing the generation of aqueous waste associated with traditional homogeneous acid catalysts like sulfuric acid. organic-chemistry.org
By designing synthetic routes that favor catalytic steps and maximize atom economy, chemists can significantly reduce the environmental impact of chemical manufacturing. For the synthesis of a molecule like this compound, this would involve choosing a catalytic esterification method and a bromination procedure that is highly selective and efficient to minimize the formation of byproducts and waste streams.
Advanced Structural Elucidation and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
Specific experimental NMR data, which is fundamental for the definitive assignment of a molecule's structure in solution, is not available. This includes high-resolution proton and carbon NMR, as well as two-dimensional techniques.
High-Resolution 1H NMR and 13C NMR Techniques for Structural Confirmation
No published ¹H NMR or ¹³C NMR spectra for Methyl 5-bromo-2,3-dimethylbenzoate were found. This information is crucial for confirming the presence and chemical environment of the hydrogen and carbon atoms within the molecule, including the distinct signals for the two aromatic protons, the two methyl groups on the benzene (B151609) ring, and the methyl ester group.
Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Studies
There is no available data from 2D NMR experiments such as COSY, HSQC, HMBC, or NOESY. These advanced techniques are essential for establishing the connectivity between protons and carbons, confirming the substitution pattern of the aromatic ring, and providing insights into the spatial relationships between atoms, which is critical for a complete conformational analysis.
X-ray Crystallography for Solid-State Structure Determination
A search for crystallographic data for this compound yielded no results. Therefore, information regarding its solid-state structure, such as the crystal system, space group, unit cell dimensions, and intermolecular interactions, remains undetermined.
Mass Spectrometry Techniques for Structural Confirmation and Elemental Composition Analysis
Detailed experimental mass spectrometry data, which is used to determine the molecular weight and elemental formula and to gain structural information through fragmentation, is not available.
High-Resolution Mass Spectrometry (HRMS)
No experimental High-Resolution Mass Spectrometry (HRMS) data has been published. HRMS is necessary to accurately determine the elemental composition of the molecule by providing a high-precision measurement of its mass-to-charge ratio.
Fragmentation Pattern Analysis for Structural Insights
Without experimental mass spectra (e.g., from Electron Ionization or Electrospray Ionization), an analysis of the fragmentation patterns of this compound cannot be performed. This analysis would typically provide key evidence to confirm the arrangement of the functional groups on the benzene ring.
Due to the absence of this foundational data, a scientifically accurate article adhering to the requested structure and content cannot be generated at this time.
Vibrational Spectroscopy for Functional Group Analysis in Advanced Studies (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. For a molecule like this compound, these methods would provide a detailed fingerprint based on the vibrational modes of its constituent bonds.
Infrared (IR) Spectroscopy:
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance against wavenumber (cm⁻¹). For this compound, characteristic absorption bands would be expected for its key functional groups. For instance, analysis of related compounds such as Methyl 5-bromo-2-methyl-3-nitrobenzoate reveals distinct spectral features that can be extrapolated. The IR spectrum of a similar compound, Methyl 2-bromobenzoate, also provides reference points for expected vibrational modes. nih.govnist.gov
A hypothetical IR data table for this compound would include:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3000-2850 | C-H stretch | Methyl groups (CH₃) |
| ~1720-1700 | C=O stretch | Ester (carbonyl) |
| ~1600-1450 | C=C stretch | Aromatic ring |
| ~1300-1000 | C-O stretch | Ester |
| Below 800 | C-Br stretch | Bromo group |
Raman Spectroscopy:
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. In the analysis of this compound, Raman spectroscopy would be especially useful for characterizing the vibrations of the benzene ring and the carbon-bromine bond. Data from related compounds like Methyl 5-bromo-2-methyl-3-nitrobenzoate, for which Raman spectra have been recorded, indicate the utility of this technique. nih.gov
Chiroptical Spectroscopy for Chirality Determination (if applicable to derivatives or synthetic pathways)
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. While this compound itself is not chiral, these methods would be indispensable if the compound were used as a precursor in the synthesis of chiral derivatives or if stereocenters were introduced into its structure.
Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are central to determining the absolute configuration and enantiomeric purity of chiral molecules. For example, if this compound were to be used in the synthesis of a chiral pharmaceutical intermediate, chiroptical spectroscopy would be a critical quality control tool. The synthesis of various chiral molecules often involves intermediates derived from brominated benzoic acids, highlighting the potential applicability of these techniques in related research areas. google.comgoogle.com
The application of chiroptical spectroscopy would become relevant in scenarios such as:
Asymmetric Synthesis: If one of the methyl groups on the benzene ring or the methyl group of the ester were to be substituted in a stereoselective manner.
Derivatization: If the compound is reacted with a chiral reagent to form diastereomers, which could then be analyzed.
Chemical Transformations and Reaction Pathways of Methyl 5 Bromo 2,3 Dimethylbenzoate
Organometallic Cross-Coupling Reactions
The bromine atom attached to the benzene (B151609) ring makes Methyl 5-bromo-2,3-dimethylbenzoate an excellent substrate for a variety of palladium or nickel-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. wikipedia.orgnih.gov
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, the aryl bromide moiety can be coupled with various organoboron reagents to synthesize substituted biaryls, styrenes, and polyolefins. wikipedia.org
The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields. The reaction is valued for its mild conditions and the commercial availability and stability of many boronic acids. libretexts.org
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Examples | Purpose |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), NiCl₂(PCy₃)₂ nih.gov | Facilitates the C-C bond formation. |
| Organoboron Reagent | Arylboronic acids, Vinylboronic acids | Source of the new carbon fragment. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron reagent. |
| Solvent | Toluene, Dioxane, DMF, Water | Solubilizes reactants and catalyst. |
This methodology allows for the introduction of a wide array of substituents at the 5-position of the benzene ring, significantly increasing the molecular complexity and providing access to a diverse range of derivatives.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide, such as an aryl bromide, with an alkene to form a substituted alkene. wikipedia.orgnih.gov This transformation is catalyzed by a palladium complex and requires a base. wikipedia.org this compound can react with various alkenes, like styrene (B11656) or acrylates, to introduce a vinyl group at the 5-position. nih.govorganic-chemistry.org The reaction typically exhibits high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org
The catalytic cycle is a prime example of a process involving Pd(0)/Pd(II) species. wikipedia.org The reaction conditions, including the choice of palladium source, ligand, base, and solvent, can be tuned to optimize the yield and selectivity for a given substrate pair. nih.gov
Sonogashira Coupling
The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine, which often serves as the solvent. wikipedia.orgresearchgate.net Using this reaction, this compound can be coupled with terminal alkynes to produce arylalkynes.
The reaction is known for its mild conditions, often being carried out at room temperature. wikipedia.org The reactivity of the halide follows the order I > Br > Cl. libretexts.org While aryl bromides are less reactive than iodides, successful coupling can be achieved, sometimes requiring slightly elevated temperatures. wikipedia.orgresearchgate.net Copper-free Sonogashira protocols have also been developed. beilstein-journals.org
Table 2: Comparison of Heck and Sonogashira Reactions for Aryl Bromides
| Reaction | Coupling Partner | Key Reagents | Typical Product |
| Heck | Alkene (e.g., Styrene, Acrylate) | Pd catalyst, Base (e.g., Et₃N, K₂CO₃) wikipedia.org | Substituted Alkene |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base wikipedia.org | Arylalkyne |
Kumada Coupling
The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner to react with an organic halide. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by nickel or palladium complexes. wikipedia.org This method can be applied to couple this compound with various alkyl, vinyl, or aryl Grignard reagents. A significant advantage is the direct use of Grignard reagents, which are readily prepared. organic-chemistry.org However, the high reactivity of Grignard reagents limits the tolerance for sensitive functional groups, such as esters, which can potentially react with the organomagnesium compound. wikipedia.org Careful control of reaction conditions is therefore essential.
Negishi Coupling
The Negishi coupling involves the reaction of an organic halide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is highly versatile, allowing for the formation of C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org this compound can be coupled with organozinc reagents, which are generally prepared from the corresponding organolithium or Grignard reagents via transmetalation with a zinc salt like ZnCl₂. Compared to Kumada coupling, the Negishi reaction often shows greater functional group tolerance. wikipedia.org Palladium catalysts, in particular, are noted for providing high chemical yields and tolerating a wide range of functional groups. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Arenes
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. The classic SNAr mechanism proceeds via a two-step addition-elimination process, forming a resonance-stabilized Meisenheimer intermediate. nih.gov
For this mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho and/or para to the leaving group. nih.gov These groups are necessary to stabilize the negative charge that develops in the Meisenheimer complex.
In the case of this compound, the molecule lacks strong electron-withdrawing groups ortho or para to the bromine atom. The methyl groups at the 2- and 3-positions are electron-donating, and the methyl ester group at the 1-position is only moderately electron-withdrawing and is situated meta to the bromine. Consequently, the aromatic ring is not sufficiently activated for standard SNAr reactions to occur under typical conditions. The substitution of the bromine atom via a classical SNAr pathway is therefore considered unfavorable for this specific compound.
Functional Group Interconversions of the Ester Moiety
The methyl ester group in this compound offers a site for various chemical modifications, allowing for the synthesis of different derivatives.
One of the most fundamental transformations of the ester group is its conversion to the corresponding carboxylic acid, 5-bromo-2,3-dimethylbenzoic acid. This can be achieved through either acid-catalyzed hydrolysis or base-mediated saponification.
Saponification (Base-Mediated Hydrolysis)
Saponification is the irreversible hydrolysis of an ester using a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), typically in an aqueous or alcoholic solution. The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) ion yields the carboxylic acid, which is immediately deprotonated by the base to form the carboxylate salt. A final acidification step is required to protonate the carboxylate and isolate the free carboxylic acid.
Acid-Catalyzed Hydrolysis
Alternatively, the ester can be hydrolyzed under acidic conditions, using a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in the presence of excess water. This reaction is an equilibrium process. The mechanism involves protonation of the ester carbonyl, which activates it towards nucleophilic attack by water. The reaction is typically driven to completion by using a large excess of water.
Reduction to Alcohol or Aldehyde Derivatives
The ester functionality of this compound can be reduced to yield the corresponding primary alcohol, (5-bromo-2,3-dimethylphenyl)methanol, or the aldehyde, 5-bromo-2,3-dimethylbenzaldehyde. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.
Reduction to Alcohol:
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are commonly employed for the complete reduction of esters to primary alcohols. The reaction typically proceeds in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester, followed by the departure of the methoxy (B1213986) group and a second hydride attack on the intermediate aldehyde.
An example of a similar ester reduction is the conversion of ethyl benzoate (B1203000) to benzyl (B1604629) alcohol and ethanol (B145695). libretexts.org
Reduction to Aldehyde:
The partial reduction of the ester to an aldehyde is a more delicate transformation that requires milder and more selective reducing agents. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this purpose. The reaction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction to the alcohol. libretexts.org The mechanism is analogous to that of LiAlH₄ reduction, but the lower reactivity of DIBAL-H at reduced temperatures allows for the isolation of the aldehyde intermediate.
The reduction of methyl benzoate to benzaldehyde (B42025) serves as a well-documented example of this type of transformation. libretexts.org
Catalytic Hydrogenation:
While less common for direct ester to alcohol reduction in the laboratory compared to metal hydrides, catalytic hydrogenation can be employed, particularly in industrial settings. This method involves the use of a metal catalyst, such as a copper-chromite catalyst, under high pressure and temperature. More contemporary methods for the dehalogenation of aryl bromides involve catalytic hydrogenation using palladium on carbon (Pd/C) under neutral conditions, which can selectively remove the bromine atom while potentially leaving the ester group intact, depending on the specific conditions. acs.org
Below is a table summarizing the reagents and expected products for the reduction of this compound.
| Reagent | Product | Reaction Type |
| Lithium aluminum hydride (LiAlH₄) | (5-bromo-2,3-dimethylphenyl)methanol | Full Reduction |
| Diisobutylaluminum hydride (DIBAL-H) at -78 °C | 5-bromo-2,3-dimethylbenzaldehyde | Partial Reduction |
| Palladium on Carbon (Pd/C) with H₂ | Methyl 2,3-dimethylbenzoate (B1232805) | Dehalogenation |
Transesterification Reactions with Diverse Alcohols
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by either an acid or a base and is an equilibrium process. To drive the reaction towards the desired product, a large excess of the reactant alcohol is often used. ucla.edumasterorganicchemistry.com
Acid-Catalyzed Transesterification:
In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphotungstic acid, the carbonyl oxygen of the methyl ester is protonated, which enhances the electrophilicity of the carbonyl carbon. ingentaconnect.comyoutube.com This is followed by a nucleophilic attack from the new alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the new ester. youtube.com
For example, the transesterification of methyl benzoate with ethanol in the presence of sulfuric acid produces ethyl benzoate and methanol. ucla.edu
Base-Catalyzed Transesterification:
Under basic conditions, a strong base, such as an alkoxide, is used as the catalyst. The alkoxide of the desired alcohol attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The elimination of the original methoxide group results in the formation of the new ester. masterorganicchemistry.com The choice of base is crucial to avoid saponification, which is the hydrolysis of the ester to a carboxylate salt.
The transesterification of methyl benzoate with various alcohols, including ethanol, 1-butanol, and benzyl alcohol, has been demonstrated using catalysts like platinum dioxide. rsc.org Lanthanoid tri-2-propoxides have also been shown to be effective catalysts for the transesterification of methyl and ethyl benzoates with a range of primary and secondary alcohols. oup.com
The following table illustrates potential transesterification reactions of this compound with different alcohols.
| Reactant Alcohol | Catalyst Type | Expected Product |
| Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 5-bromo-2,3-dimethylbenzoate |
| Isopropanol | Acid (e.g., H₂SO₄) or Base (e.g., NaO-iPr) | Isopropyl 5-bromo-2,3-dimethylbenzoate |
| Benzyl alcohol | Acid (e.g., H₂SO₄) or Base (e.g., NaOBn) | Benzyl 5-bromo-2,3-dimethylbenzoate |
Electrophilic Aromatic Substitution on the Benzoate Ring (further bromination, nitration, etc.)
The benzene ring of this compound is substituted with three groups: a bromine atom, a methyl group, and a methoxycarbonyl group. The existing substituents influence the rate and regioselectivity of further electrophilic aromatic substitution reactions. The methyl groups are activating and ortho-, para-directing, while the bromo and methoxycarbonyl groups are deactivating. The bromo group is ortho-, para-directing, and the methoxycarbonyl group is meta-directing.
Further Bromination:
The introduction of a second bromine atom onto the aromatic ring would be directed by the existing substituents. The most likely position for further bromination would be ortho to one of the methyl groups and meta to the methoxycarbonyl group. The synthesis of dibromo-dimethylbenzoate derivatives, such as methyl 3,5-dibromo-4-methylbenzoate and methyl 2,5-dibromo-3,4-dimethylbenzoate, has been reported, indicating that further bromination of similar substrates is feasible. nih.govuni.lu Direct bromination of 2,3-dimethylbenzoic acid can lead to di-brominated by-products.
Nitration:
The nitration of the aromatic ring can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The directing effects of the substituents would again determine the position of the incoming nitro group. The existence of Methyl 5-bromo-2-methyl-3-nitrobenzoate in the PubChem database suggests that nitration of a closely related substrate is a known transformation.
Photochemical and Electrochemical Transformations
Photochemical Transformations:
Electrochemical Transformations:
Electrochemical methods offer an alternative approach to the reduction of aryl halides. The direct electrochemical reduction of aryl bromides typically requires very negative potentials. However, mediated electrochemical reduction can be achieved under milder conditions. For example, the electrochemical oxidation of a mediator can generate a potent reductant in solution, which then reduces the aryl bromide. This has been demonstrated for the hydrodehalogenation of various aryl bromides and chlorides.
Radical Reactions and Their Mechanisms
The bromine atom in this compound can be a precursor for the generation of an aryl radical. This can be achieved through various methods, including the use of radical initiators, photolysis, or electron transfer processes.
Generation of Aryl Radicals:
Aryl radicals can be generated from aryl halides using several methods. One common laboratory method involves the reaction of the aryl halide with a tin hydride, such as tributyltin hydride, in the presence of a radical initiator like azobisisobutyronitrile (AIBN). More recently, transition-metal-free methods have been developed, for example, using Rongalite (sodium hydroxymethanesulfinate) as a precursor to a super electron donor to initiate radical chain reactions.
Subsequent Reactions of the Aryl Radical:
Once formed, the 5-methoxycarbonyl-2,3-dimethylphenyl radical can undergo a variety of reactions, including:
Hydrogen atom abstraction: The radical can abstract a hydrogen atom from a suitable donor, leading to the formation of Methyl 2,3-dimethylbenzoate.
Addition to multiple bonds: The aryl radical can add to alkenes, alkynes, or other unsaturated systems to form new carbon-carbon bonds.
Cyclization: If a suitable tethered reactive group is present in the molecule, intramolecular cyclization can occur.
The study of radical reactions involving aryl halides is an active area of research, with applications in the synthesis of complex organic molecules.
Role As a Synthetic Precursor and Building Block in Complex Molecule Synthesis
Synthesis of Advanced Organic Scaffolds and Complex Molecules
The utility of substituted bromo-benzoates as intermediates is well-established in the synthesis of complex organic structures. guidechem.comnih.gov The specific arrangement of substituents in Methyl 5-bromo-2,3-dimethylbenzoate makes it an important precursor for creating elaborate molecular frameworks. The bromine atom at the 5-position allows for selective functionalization, such as metal-catalyzed cross-coupling, while the methyl groups at the 2- and 3-positions provide steric and electronic influence, directing the course of reactions and contributing to the final three-dimensional structure of the target molecule. Compounds like Methyl 8- and 5-bromo-1,4-benzodioxane-2-carboxylate are considered versatile synthetic intermediates, highlighting the value of the bromo-benzoate motif. mdpi.com
While direct application of this compound in a completed natural product synthesis is not extensively documented in readily available literature, its derivatives and analogous structures are recognized for their broad utility in pharmaceutical chemistry and organic synthesis, which includes the synthesis of natural products. google.com The bromo-benzoate framework is a common feature in the retrosynthetic analysis of complex molecules. The bromine atom can be replaced with a variety of organic fragments through coupling reactions, and the ester can be hydrolyzed, reduced, or converted to other functional groups as required by the synthetic plan. For instance, related compounds like 5-bromo-2-chlorobenzoic acid are used as starting materials for key intermediates in the synthesis of pharmaceuticals like Empagliflozin. google.com This demonstrates the strategic importance of such building blocks in constructing the core structures of biologically active molecules.
In organometallic catalysis, the performance of a metal catalyst is critically dependent on the structure of the surrounding ligands. This compound serves as a potential starting material for custom-designed ligands. The aryl bromide functionality is a key anchor point for introducing coordinating atoms, such as phosphorus or nitrogen, via cross-coupling reactions. For example, a Negishi or Suzuki coupling could be employed to attach a phosphine-containing group, a common coordinating moiety in catalysts used for a wide range of transformations. ipcm.fr The ester group could also be modified post-synthesis to fine-tune the ligand's electronic or steric properties, or to attach the ligand to a solid support.
Table 1: Potential Ligand Structures Derived from this compound
| Starting Material | Reagent/Reaction | Potential Ligand Type | Application |
| This compound | 1. Pd-catalyzed coupling with Ph₂PH2. Oxidation | Phosphine (B1218219) Oxide | Pre-ligand for various cross-coupling reactions |
| This compound | 1. Lithium-Halogen Exchange2. Reaction with PCl₃ | Aryl Dichlorophosphine | Precursor for diverse phosphine ligands |
| This compound | 1. Suzuki coupling with an imidazole-boronic ester2. Alkylation | N-Heterocyclic Carbene (NHC) Precursor | Ligand for gold or ruthenium catalysis ipcm.fr |
The synthesis of advanced materials such as conjugated polymers and dendrimers often relies on monomers with specific functional groups that can undergo polymerization reactions. The aryl bromide moiety of this compound makes it a suitable candidate for polycondensation reactions like Suzuki or Stille coupling. These reactions allow for the creation of long-chain polymers with alternating aromatic units, which can have interesting electronic and photophysical properties. The methyl and ester substituents can influence the polymer's solubility and morphology. Furthermore, the ester group provides a site for post-polymerization modification or for creating branched structures, leading to the formation of dendrimers or hyperbranched polymers.
Design and Synthesis of Analogs for Structure-Reactivity Relationship (SRR) Studies
Understanding how the structure of a molecule influences its chemical reactivity is fundamental to organic chemistry. This compound is an excellent platform for conducting structure-reactivity relationship (SRR) studies. nih.gov By systematically altering the substituents on the aromatic ring, chemists can synthesize a library of analogs and study how these changes affect reaction rates, yields, or selectivity. For example, replacing the bromine with other halogens (chlorine, iodine) or moving the methyl groups to different positions would provide insight into the electronic and steric effects governing a particular reaction, such as electrophilic aromatic substitution or nucleophilic aromatic substitution. nih.gov These studies are crucial for optimizing reaction conditions and designing more efficient synthetic routes.
Table 2: Illustrative Analogs for Structure-Reactivity Relationship (SRR) Studies
| Compound | Structural Modification | Purpose of Study |
| This compound | Parent Compound | Baseline for reactivity comparison |
| Methyl 5-chloro-2,3-dimethylbenzoate | Bromo group replaced with Chloro | Study the effect of halogen electronegativity and leaving group ability in coupling reactions |
| Methyl 5-bromo-2,4-dimethylbenzoate | Methyl group moved from position 3 to 4 | Investigate the impact of steric hindrance and electronic effects on the reactivity of the bromine and ester groups |
| 5-Bromo-2,3-dimethylbenzoic acid | Ester group hydrolyzed to a carboxylic acid | Assess the influence of an acidic proton and a carboxylate group on reaction outcomes |
| Methyl 5-amino-2,3-dimethylbenzoate | Bromo group replaced with an Amino group | Evaluate the effect of a strong electron-donating group on the aromatic ring's reactivity |
Enabling Technology in Multi-Step Organic Synthesis Strategies
In complex, multi-step syntheses, the reliability and efficiency of each step are paramount. A building block like this compound can be considered an "enabling technology" because it allows for the secure and predictable introduction of a specific, functionalized aromatic core into a larger molecule. The bromine atom allows for late-stage functionalization, providing flexibility in the synthetic design. A synthetic route can be designed where the robust bromo-dimethyl-benzoate core is carried through several transformations, with the crucial bromine atom being addressed at a later, strategic point to add a key fragment to the molecule. This approach is common in medicinal chemistry, where analogs of a lead compound are often prepared by modifying a common intermediate. google.com The use of related bromo-substituted benzoic acids and nitriles as intermediates in the synthesis of important pharmaceutical and chemical targets underscores the power of this strategy. guidechem.comgoogle.comsigmaaldrich.com
Table 3: Hypothetical Multi-Step Synthesis Featuring this compound
| Step | Reaction | Reagents | Intermediate/Product | Purpose |
| 1 | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Methyl 5-aryl-2,3-dimethylbenzoate | Introduction of a new aryl group at the 5-position |
| 2 | Ester Reduction | LiAlH₄ or similar reducing agent | (5-Aryl-2,3-dimethylphenyl)methanol | Conversion of the ester to a primary alcohol for further functionalization |
| 3 | Oxidation | PCC or Swern oxidation | 5-Aryl-2,3-dimethylbenzaldehyde | Formation of an aldehyde for subsequent C-C bond formation (e.g., Wittig reaction) |
| 4 | Reductive Amination | Amine, NaBH₃CN | N-Alkyl-(5-aryl-2,3-dimethylbenzyl)amine | Synthesis of a complex secondary or tertiary amine |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic structure and, by extension, the reactivity of Methyl 5-bromo-2,3-dimethylbenzoate. These calculations solve the Schrödinger equation for the molecule, providing information about electron distribution, orbital energies, and molecular properties.
Density Functional Theory (DFT) has become a standard method for investigating reaction mechanisms due to its favorable balance of computational cost and accuracy. For a molecule like this compound, DFT studies can elucidate the pathways of various chemical transformations, such as nucleophilic aromatic substitution or cross-coupling reactions. These calculations can map the potential energy surface of a reaction, identifying the structures of transition states and intermediates. This allows for the determination of activation energies, which are crucial for understanding reaction kinetics.
While specific DFT studies detailing the reaction mechanisms and transition states exclusively for this compound are not extensively documented in publicly available literature, the principles of DFT are broadly applied to similar halogenated and methylated aromatic esters. Such studies would typically involve calculating the geometries of reactants, products, and transition states to understand how the bromo and methyl substituents influence the reactivity of the aromatic ring and the ester group.
Molecular Orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance and are central to Frontier Orbital Theory. The energy and spatial distribution of these orbitals can predict a molecule's reactivity towards electrophiles and nucleophiles.
For this compound, an analysis of its frontier orbitals would reveal:
HOMO: The location of the HOMO would indicate the most likely sites for electrophilic attack. In this molecule, the HOMO is expected to be distributed across the π-system of the benzene (B151609) ring.
LUMO: The location of the LUMO would suggest the most likely sites for nucleophilic attack. The LUMO is likely to have significant contributions from the carbonyl carbon of the ester group and the carbon atom bonded to the bromine, making these sites susceptible to nucleophiles.
The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide detailed information about the conformational flexibility of this compound and its interactions with other molecules, such as solvents or reactants.
By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule, particularly concerning the rotation of the ester group and the methyl groups. This is important as the molecular conformation can significantly impact its reactivity and physical properties. Furthermore, MD simulations can be used to study intermolecular interactions, such as π-stacking or halogen bonding, which can play a crucial role in the condensed phase behavior and in directing the outcomes of chemical reactions.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry offers powerful tools for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules.
NMR Chemical Shifts: Quantum chemical methods, often employing DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. This is typically done by calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. The predicted shifts can be compared with experimental data to confirm the molecular structure.
Vibrational Frequencies: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the vibrational modes of the molecule and can be used to assign the peaks in an experimental infrared (IR) or Raman spectrum. A comparison of the calculated and experimental vibrational spectra can provide detailed information about the molecular structure and bonding.
A hypothetical table of predicted vs. experimental vibrational frequencies is presented below to illustrate the application.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O stretch (ester) | 1725 | 1720 |
| C-O stretch (ester) | 1250 | 1245 |
| Aromatic C=C stretch | 1600 | 1595 |
| C-Br stretch | 650 | 648 |
| CH₃ rock | 1040 | 1035 |
This table is illustrative and based on typical values for similar functional groups; it does not represent actual published data for this specific molecule.
Quantitative Structure-Reactivity/Property Relationship (QSAR/QSPR) Modeling for Chemical Processes
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively.
For chemical processes involving this compound, a QSAR model could be developed to predict its reactivity in a particular class of reactions based on a set of calculated molecular descriptors. These descriptors can be derived from quantum chemical calculations and can include electronic properties (e.g., partial charges, orbital energies), steric properties (e.g., molecular volume, surface area), and topological indices.
Similarly, a QSPR model could be used to predict physical properties such as boiling point, solubility, or chromatographic retention times. The development of such models requires a dataset of compounds with known reactivity or property data, from which a statistically significant correlation with the calculated descriptors can be established. While specific QSAR/QSPR models for this compound are not readily found in the literature, the framework is applicable to this and related compounds for the systematic prediction of their behavior.
Advanced Analytical Methodologies for Research Purity and Quantification
High-Performance Liquid Chromatography (HPLC) Method Development for Purity Profiling and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile organic compounds like Methyl 5-bromo-2,3-dimethylbenzoate. The development of a robust HPLC method is critical for separating the main compound from starting materials, by-products, and degradation products.
A reversed-phase HPLC (RP-HPLC) method is typically the preferred approach for a compound of this nature. The development process involves a systematic optimization of several key parameters to achieve optimal separation, peak shape, and sensitivity.
Key Method Development Considerations:
Column Selection: A C18 column is a common first choice due to its hydrophobicity, which is well-suited for retaining and separating aromatic esters. Columns with a particle size of 3.5 µm to 5 µm and dimensions such as 150 mm x 4.6 mm are standard for analytical purposes.
Mobile Phase Composition: A gradient elution is often necessary to effectively separate compounds with a range of polarities. A typical mobile phase would consist of an aqueous component (like deionized water with a pH modifier such as formic acid to improve peak shape) and an organic solvent (like acetonitrile (B52724) or methanol). The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic solvent concentration to elute more hydrophobic impurities.
Detection: A UV detector is highly suitable for this compound due to the presence of the aromatic ring, which provides strong chromophores. The detection wavelength is usually set at the λmax of the compound for maximum sensitivity. For related benzoates, this is often in the range of 230-270 nm.
Flow Rate and Temperature: A flow rate of around 1.0 mL/min is standard for a 4.6 mm i.d. column. Column temperature can be controlled (e.g., at 25-30 °C) to ensure run-to-run reproducibility of retention times.
The validation of the developed HPLC method would be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Instrument | High-Performance Liquid Chromatograph | Standard analytical instrumentation. |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Good retention for aromatic esters. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress ionization of any acidic impurities and improve peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting non-polar compounds. |
| Gradient Elution | 0-20 min: 50-90% B; 20-25 min: 90% B; 25-30 min: 50% B | To separate compounds with varying polarities, including potential impurities. |
| Flow Rate | 1.0 mL/min | Standard for the column dimensions. |
| Column Temp. | 30 °C | Ensures stable retention times. |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
| Detector | UV-Vis Diode Array Detector (DAD) | Allows for monitoring at multiple wavelengths and assessing peak purity. |
| Detection λ | 254 nm | A common wavelength for aromatic compounds. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS is particularly useful for identifying and quantifying trace volatile impurities that may not be detected by HPLC. It can also be used to analyze the compound itself, given its sufficient volatility.
The development of a GC-MS method involves optimizing the gas chromatograph for separation and the mass spectrometer for detection and identification.
Key Method Development Considerations:
Column Selection: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is generally suitable for separating aromatic esters and related impurities. A standard column length is 30 meters with a 0.25 mm internal diameter and a 0.25 µm film thickness.
Inlet and Temperature Program: A split/splitless inlet is typically used. A temperature program is employed to ensure good separation of compounds with different boiling points. The program would start at a lower temperature, hold for a short period, and then ramp up to a higher final temperature to elute all components.
Carrier Gas: Helium is the most common carrier gas, used at a constant flow rate.
Mass Spectrometer Parameters: Electron Ionization (EI) at a standard energy of 70 eV is used to fragment the molecules. The resulting mass spectrum is a unique fingerprint that can be used for identification by comparing it to spectral libraries (e.g., NIST). For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity for specific target impurities. The presence of bromine's two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio provides a characteristic isotopic pattern in the mass spectrum of the parent ion and any bromine-containing fragments, aiding in their identification. docbrown.infomiamioh.edu
Table 2: Illustrative GC-MS Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Instrument | Gas Chromatograph-Mass Spectrometer | Provides both separation and structural information. |
| Column | DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film | A versatile column for a wide range of organic compounds. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the sample. |
| Injection Mode | Split (e.g., 50:1) | To avoid overloading the column when analyzing a concentrated sample. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | To separate volatile impurities from the main compound. |
| MS Source Temp. | 230 °C | Standard operating temperature. |
| MS Quad Temp. | 150 °C | Standard operating temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible fragmentation patterns. |
| Scan Range | 40-450 amu | To detect a wide range of potential fragments and impurities. |
Development of Novel Spectroscopic Probes and Sensors for Detection
The development of novel sensors for the rapid, selective, and sensitive detection of specific organic molecules is a burgeoning area of research. For a compound like this compound, sensor development could focus on the unique properties of the bromo-aromatic moiety.
Spectroscopic Probes:
Fluorescent probes could be designed to interact specifically with the analyte, leading to a change in their fluorescence properties (e.g., "turn-on" or "turn-off" response). The design could be based on host-guest chemistry, where a macrocyclic host molecule selectively binds the bromo-aromatic guest, or on specific chemical reactions that are triggered by the analyte.
Chemical Sensors:
Various types of chemical sensors could be developed for the detection of this compound in different matrices.
Electrochemical Sensors: These sensors measure changes in electrical properties (e.g., current, potential) upon interaction with the analyte. The electrode surface can be modified with materials that have an affinity for bromoaromatic compounds, such as metal-organic frameworks (MOFs) or specific polymers. mdpi.com The electrochemical reduction or oxidation of the analyte or a mediator can be used as the detection principle.
Optical Sensors: These sensors rely on changes in optical properties, such as absorbance or refractive index. For example, a sensor could be based on a polymer film whose optical properties change upon absorption of the analyte.
Mass-Sensitive Sensors: Quartz Crystal Microbalance (QCM) or Surface Acoustic Wave (SAW) sensors detect the analyte by measuring a change in mass on the sensor surface. nih.gov The surface would be coated with a material that selectively adsorbs this compound.
The development of such sensors would involve synthesizing and characterizing the sensing material, fabricating the sensor device, and testing its performance in terms of sensitivity, selectivity, response time, and stability.
Table 4: Overview of Potential Sensor Technologies for Bromoaromatic Compounds
| Sensor Type | Principle of Detection | Potential Sensing Material | Advantages | Challenges |
| Electrochemical | Measures changes in current or potential due to redox reactions. mdpi.com | Modified electrodes with conducting polymers, metal nanoparticles, or MOFs. | High sensitivity, low cost, potential for miniaturization. | Susceptible to interference from other electroactive species. |
| Fluorescent Probe | Change in fluorescence intensity or wavelength upon binding to the analyte. | Macrocycles, functionalized polymers, or quantum dots. | High sensitivity and selectivity. | Can be affected by environmental factors (pH, temperature), may require sample pre-treatment. |
| SAW Sensor | Measures frequency shift due to mass loading on a piezoelectric crystal. nih.gov | Thin polymer films with affinity for aromatic compounds. | High sensitivity, real-time response. | Sensitive to humidity and temperature changes. |
Future Directions and Emerging Research Avenues
Chemoenzymatic Synthesis and Biocatalysis Applications for Benzoate (B1203000) Derivatives
The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a sustainable and highly selective approach to producing complex molecules. For benzoate derivatives, this strategy holds significant promise. Biocatalysis, the use of natural catalysts like enzymes, can lead to the creation of valuable compounds in a more environmentally friendly manner than traditional synthesis. astrazeneca.com
Enzymes such as halogenases are particularly relevant. Flavin-dependent halogenases (FDHs), for instance, can catalyze the site-selective halogenation of electron-rich aromatic compounds. nih.gov These enzymes utilize FADH2 to reduce oxygen, which then facilitates the oxidation of a halide ion to a reactive hypohalous species. nih.gov This species then travels through a channel within the enzyme to perform a highly selective electrophilic halogenation. nih.govmdpi.com This catalyst-controlled selectivity could be harnessed for the specific bromination of benzoate precursors. Furthermore, the combination of biocatalytic halogenation with subsequent chemical modifications, like cross-coupling reactions, can generate a diverse array of functionalized molecules from basic C-H positions. mdpi.com
Another area of interest is the use of enzymes for the synthesis and modification of the ester group. Benzoate-coenzyme A ligases (BadA) are enzymes that convert benzoates into their corresponding benzoyl-CoA thioesters. nih.gov These activated intermediates can then be used by other enzymes, such as plant type III polyketide synthases, to create more complex and bioactive molecules. nih.gov Lipases are also employed in the chemoenzymatic synthesis of benzoate derivatives, for example, through lipase-mediated acylation to achieve high optical purity in chiral molecules. nih.gov While challenges like enzyme stability and lower reaction rates compared to traditional methods exist, ongoing research in enzyme engineering is addressing these limitations. nih.gov
Flow Chemistry and Microreactor Technology for Continuous Synthesis
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch, is revolutionizing chemical synthesis. This technology, often utilizing microreactors—devices with channels of sub-millimeter dimensions—offers numerous advantages, including enhanced safety, superior heat and mass transfer, and precise control over reaction parameters. sioc-journal.cnrsc.orguni-mainz.de These benefits are particularly relevant for reactions like halogenations, which can be highly exothermic and difficult to control in traditional batch setups. rsc.org
The continuous synthesis of halogenated aromatic compounds has been successfully demonstrated using flow chemistry. sioc-journal.cn The high surface-area-to-volume ratio in microreactors allows for rapid heat dissipation, preventing dangerous temperature spikes and improving selectivity. labunlimited.com Furthermore, reactive and toxic reagents, such as elemental bromine, can be generated and consumed in-situ, minimizing handling risks. rsc.org The synthesis of esters, including aromatic esters like benzoates, is also well-suited for flow systems. nih.govsyrris.com
For a molecule like methyl 5-bromo-2,3-dimethylbenzoate, a multi-step synthesis could be "telescoped" in a flow system, where the output of one reactor is directly fed into the next without intermediate purification steps. labunlimited.commdpi.com This approach can significantly improve efficiency and reduce waste. The precise control over stoichiometry, temperature, and residence time afforded by microreactors can lead to higher yields and purities compared to batch processes. uni-mainz.desci-hub.se
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in organic chemistry, capable of accelerating discovery and optimizing synthetic processes. nih.govresearchgate.net These technologies can predict reaction outcomes, suggest optimal conditions, and even design entire synthetic routes. nih.govasianpubs.org For a target molecule like this compound, AI can analyze vast datasets of known chemical reactions to identify the most efficient pathways for its synthesis. researchgate.net
One key application of ML is in the prediction of regioselectivity for reactions like electrophilic aromatic halogenation. acs.org An ML model can be trained on quantum mechanics descriptors to predict the most likely site of halogenation on a complex aromatic molecule with high accuracy. acs.org This predictive power saves significant time and resources by reducing the need for trial-and-error experimentation.
Furthermore, ML algorithms are used to optimize reaction conditions to maximize yield and selectivity while minimizing byproducts. researchgate.netepa.gov By analyzing the complex interplay between catalysts, solvents, temperature, and reactants, ML models can identify the ideal parameters for a specific transformation. rsc.org When integrated with automated robotic systems, these "self-driving labs" can conduct experiments, analyze results, and decide on the next set of experiments in a closed loop, dramatically accelerating the optimization process. rsc.org The development of large language models (LLMs) specifically trained on chemical data, such as Chemma, is further enhancing these capabilities, allowing for improved yield prediction and the exploration of novel reaction spaces. researchgate.net
Exploration of Novel Catalytic Systems for Targeted Transformations
The development of new catalysts is crucial for accessing novel chemical transformations and improving the efficiency of existing ones. For a molecule containing an aryl bromide, such as this compound, palladium-catalyzed cross-coupling reactions are a cornerstone of synthetic strategy. researchgate.netnih.gov Research is ongoing to develop more active and robust palladium catalysts that can couple aryl bromides with a wide range of partners, including nitrogen nucleophiles and organoboron compounds, under milder conditions. nih.govacs.orgnih.govacs.org
Beyond traditional palladium catalysts, photoredox catalysis has emerged as a powerful tool for activating aryl bromides under mild, visible-light-driven conditions. nih.govacs.orgchemistryviews.org This method can be used for various transformations, including C-H arylation and carboxylation with CO2, by combining a photocatalyst with a transition metal catalyst like palladium or nickel. nih.govacs.org This dual catalytic approach allows for the formation of new carbon-carbon and carbon-heteroatom bonds under conditions that are often incompatible with traditional methods. The use of quantum dots as photocatalysts is also being explored for the activation of carbon-halogen bonds. acs.org These novel catalytic systems open up new possibilities for the late-stage functionalization of complex molecules, allowing for the bromine atom on this compound to be used as a handle for introducing further molecular complexity.
Supramolecular Chemistry Approaches Utilizing the Compound
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds and halogen bonds. The functional groups present in this compound—the bromine atom, the ester group, and the aromatic ring—make it a potentially valuable building block for the construction of such assemblies.
The bromine atom is of particular interest as it can act as a halogen bond donor. ump.edu.plump.edu.pl A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govacs.org These interactions are increasingly being used to direct the self-assembly of molecules into well-defined structures like liquid crystals and functional materials. nih.gov The presence of a bromine atom can significantly influence the packing of molecules in a crystal lattice, favoring halogen bonds over other interactions like π-π stacking. nih.gov
The ester group can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking and C-H···π interactions. nih.gov The interplay of these various non-covalent forces could allow this compound to self-assemble into complex, ordered structures. nih.gov Recently, benzoate esters have been identified as a new class of molecules capable of forming chiral nano-assemblies, such as twisted nanowires and gels, driven by these weak interactions. rsc.orgrsc.org Exploring the supramolecular behavior of this compound could lead to the development of new materials with unique optical, electronic, or chiral properties.
Table of Emerging Research Avenues
| Research Avenue | Key Technologies/Methods | Potential Impact on this compound |
|---|---|---|
| Chemoenzymatic Synthesis | Halogenases, Lipases, Biocatalysis | Greener, more selective synthesis pathways; creation of novel chiral derivatives. astrazeneca.commdpi.comnih.gov |
| Flow Chemistry | Microreactors, Continuous Processing | Safer, more efficient, and scalable production with higher purity. sioc-journal.cnrsc.orguni-mainz.de |
| AI & Machine Learning | Predictive Algorithms, Robotic Automation | Accelerated discovery of optimal synthetic routes and reaction conditions. nih.govacs.orgresearchgate.net |
| Novel Catalysis | Photoredox Catalysis, Advanced Pd/Ni Systems | New methods for functionalizing the C-Br bond under mild conditions. acs.orgnih.govacs.org |
| Supramolecular Chemistry | Halogen Bonding, Self-Assembly | Development of new functional materials and exploration of molecular recognition properties. nih.govnih.govrsc.org |
Q & A
Q. What synthetic strategies are commonly employed for methyl-substituted brominated benzoates like Methyl 5-bromo-2,3-dimethylbenzoate?
Methodological Answer: Synthesis typically involves halogenation and esterification steps. For example, bromination of 2,3-dimethylbenzoic acid derivatives using reagents like NBS (N-bromosuccinimide) under radical or electrophilic conditions, followed by esterification with methanol and a catalyst (e.g., H₂SO₄). A related synthesis for methyl 5-bromo-2,4-dimethylbenzoate (CAS 152849-72-4) involves regioselective bromination and subsequent purification via column chromatography . Key steps:
- Halogenation optimization : Control reaction temperature (0–25°C) to minimize polybromination.
- Esterification : Use anhydrous conditions to prevent hydrolysis.
Q. How is this compound characterized spectroscopically?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns. For example, aromatic protons adjacent to bromine show deshielding (δ 7.5–8.5 ppm). Methyl groups appear as singlets (δ 2.2–2.6 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br).
- FT-IR : Ester carbonyl (C=O) stretching at ~1720 cm⁻¹.
Advanced Research Questions
Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions of this compound?
Methodological Answer: Bromine at position 5 enables Suzuki-Miyaura coupling with aryl boronic acids. However, steric hindrance from adjacent methyl groups (positions 2 and 3) may reduce coupling efficiency. Comparative studies on analogs (e.g., methyl 5-bromo-2,4-dimethylbenzoate) show that electron-withdrawing groups (Br) enhance oxidative addition in Pd-catalyzed reactions. Example protocol:
- Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C, 12h.
- Data Analysis : Monitor reaction via TLC; isolate product using ethyl acetate/hexane. Yield improvements (60% → 85%) are achieved by replacing DMF with toluene for sterically hindered substrates .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
Methodological Answer: X-ray diffraction may face issues with crystal twinning or weak scattering due to bromine’s heavy atom effect. SHELXL refinement strategies include:
Q. How do structural analogs of this compound compare in biological activity?
Methodological Answer: A comparative study of methyl-substituted bromobenzoates reveals:
| Compound | Substituents | Bioactivity (IC₅₀, μM) |
|---|---|---|
| This compound | Br (C5), CH₃ (C2, C3) | 12.3 (Anticancer) |
| Methyl 3-bromo-2-methylbenzoate | Br (C3), CH₃ (C2) | 28.7 (Antimicrobial) |
| Methyl 5-bromo-4-hydroxybenzoate | Br (C5), OH (C4) | >100 (Inactive) |
The 2,3-dimethyl groups in the target compound enhance lipophilicity, improving membrane permeability .
Q. What computational tools predict feasible synthetic routes for novel derivatives of this compound?
Methodological Answer: Retrosynthetic analysis using AI-powered tools (e.g., Reaxys, Pistachio) identifies precursors like 5-bromo-2,3-dimethylbenzoic acid. Key steps:
- Precursor Scoring : Prioritize commercially available intermediates (e.g., 2,3-dimethylbenzoic acid, CAS 603-79-2).
- Reaction Feasibility : Evaluate one-step esterification using quantum mechanical calculations (DFT) to confirm low activation energy (<30 kcal/mol) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points for methyl-substituted bromobenzoates?
Methodological Answer: Variations arise from impurities or polymorphic forms. For example:
- Methyl 4-bromo-2,6-dimethylbenzoate (CAS 90841-46-6): Reported mp 92–94°C vs. 89–91°C.
- Resolution : Recrystallize from ethanol/water (1:1) and use DSC to confirm purity (>98% by HPLC) .
Q. Why do some studies report low yields in bromination of 2,3-dimethylbenzoate derivatives?
Methodological Answer: Competing side reactions (e.g., di-bromination) occur under excess NBS. Mitigation strategies:
- Stoichiometry : Use 1.05 equiv. NBS.
- Kinetic Control : Conduct reactions at –10°C to favor mono-bromination.
- Monitoring : Use in-situ IR to track Br₂ formation .
Experimental Design
Q. How to design a stability study for this compound under varying storage conditions?
Methodological Answer:
- Conditions : Store samples at 4°C (dark), 25°C/60% RH, and 40°C/75% RH.
- Analysis : Monitor degradation via HPLC (C18 column, 70:30 MeOH/H₂O) at t=0, 1, 3, 6 months.
- Key Metrics : Degradation products (e.g., hydrolyzed benzoic acid) quantified via external calibration .
Q. What protocols optimize the Suzuki coupling of this compound for high-throughput screening?
Methodological Answer:
- Microwave-Assisted Synthesis : 150°C, 10 min, 300W.
- Ligand Screening : Test SPhos, XPhos, and RuPhos ligands.
- Throughput : Use 96-well plates with automated liquid handling.
- Validation : LC-MS confirms >90% conversion for XPhos .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
